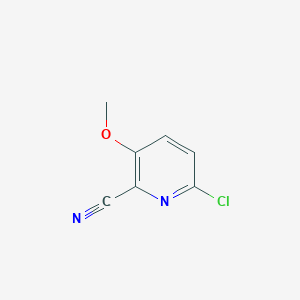
6-Chloro-3-methoxypicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-methoxypicolinonitrile is an organic compound with the molecular formula C7H5ClN2O It is a derivative of picolinonitrile, featuring a chlorine atom at the 6th position and a methoxy group at the 3rd position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methoxypicolinonitrile typically involves the chlorination and methoxylation of picolinonitrile. One common method includes the reaction of 6-chloropicolinonitrile with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the 3rd position with a methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-methoxypicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted picolinonitrile derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions:
Aplicaciones Científicas De Investigación
6-Chloro-3-methoxypicolinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the development of bioactive compounds for research purposes.
Medicine: The compound can be a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-methoxypicolinonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its mechanism of action would depend on the molecular targets and pathways involved, which could include enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-4-methoxypicolinonitrile: Similar structure but with the methoxy group at the 4th position.
6-Chloro-2-methoxypicolinonitrile: Similar structure but with the methoxy group at the 2nd position.
3-Chloro-6-methoxypicolinonitrile: Similar structure but with the chlorine and methoxy groups swapped.
Uniqueness
6-Chloro-3-methoxypicolinonitrile is unique due to the specific positioning of the chlorine and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to different properties and applications compared to its isomers.
Propiedades
Fórmula molecular |
C7H5ClN2O |
|---|---|
Peso molecular |
168.58 g/mol |
Nombre IUPAC |
6-chloro-3-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5ClN2O/c1-11-6-2-3-7(8)10-5(6)4-9/h2-3H,1H3 |
Clave InChI |
GVYUYRPCQKSENE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=C(C=C1)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















